2,4,6-Triiodophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-triiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPDZNUFNKUROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022080 | |
| Record name | 2,4,6-Triiodophenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-23-4 | |
| Record name | 2,4,6-Triiodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,6-Triiodophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 609-23-4 | |
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| Record name | Phenol, 2,4,6-triiodo- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2,4,6-Triiodophenol | |
| Source | EPA DSSTox | |
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| Record name | 2,4,6-triiodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.261 | |
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| Record name | 2,4,6-TRIIODOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RB2R81A7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Derivatization Strategies for 2,4,6 Triiodophenol
Novel Synthetic Methodologies for 2,4,6-Triiodophenol
The synthesis of this compound can be achieved through several routes, typically involving the iodination of phenol (B47542) or transformations of related triiodinated aromatic compounds.
Reactions of Phenol with Iodine in the Presence of Peroxide
One method for preparing this compound involves the reaction of phenol with iodine in the presence of hydrogen peroxide. This process utilizes the catalytic capacity of hydrogen peroxide to facilitate the substitution of aromatic hydrogens by iodine, particularly in an acidic and minimally hydrated medium. google.com
Reactions of Phenol with Periodic Acid and Potassium Iodide
Another effective method for the iodination of phenol to yield this compound utilizes periodic acid and potassium iodide. This reaction is typically conducted in the presence of concentrated sulfuric acid, which has been shown to provide very good results. google.com, google.com For instance, a reported procedure involves dissolving periodic acid in concentrated sulfuric acid, followed by the addition of potassium iodide in small portions, and subsequently adding phenol. The reaction mixture is then stirred, often overnight. google.com
| Reactants | Conditions | Product | Reported Yield |
|---|---|---|---|
| Phenol, Iodine, Hydrogen Peroxide | Acidic, not very hydrating medium | This compound | Not specified |
| Phenol, Periodic Acid, Potassium Iodide | Concentrated Sulfuric Acid, stirring overnight | This compound | 43-44% google.com |
Approaches from 2,4,6-Triiodoaniline (B1296100)
This compound can also be synthesized starting from 2,4,6-triiodoaniline. This approach typically involves the reaction of 2,4,6-triiodoaniline with sodium nitrite (B80452) in an acidic medium at a low temperature. This process proceeds through the formation of an intermediate diazo derivative, which is subsequently hydrolyzed to obtain this compound. google.com
Synthesis of this compound Derivatives
Derivatization of this compound allows for the creation of compounds with modified properties and potential applications. Two common strategies involve acylation and esterification.
Acylation for Substituted Triiodophenoxy Groups
Acylation reactions can be employed to introduce acyl groups onto the hydroxyl functional group of this compound, leading to substituted triiodophenoxy derivatives. For example, an acylation reaction can introduce an N-ethylacetamido group onto a triiodophenol structure. smolecule.com This process typically involves multi-step organic reactions starting from this compound. smolecule.com
Electrophilic Iodination for Diiodophenols.
Electrophilic iodination of phenols can lead to the formation of various iodophenol isomers, including diiodophenols. The regioselectivity of the iodination reaction is influenced by the activating and directing effects of the hydroxyl group, which is a strong ortho, para-director. When phenol undergoes electrophilic iodination, substitution primarily occurs at the ortho and para positions.
Studies have explored the electrophilic iodination of phenol using different reagents and conditions to selectively obtain diiodophenols. For instance, a reaction involving phenol with iodine and hydrogen peroxide in water at room temperature for 24 hours resulted in the isolation of 2,6-diiodophenol (B1640560) and 2-iodophenol (B132878). scielo.brscielo.br The yield of 2,6-diiodophenol was reported as 21%, while 2-iodophenol was obtained in 49% yield under these specific conditions. scielo.brscielo.br This indicates that under certain conditions, monoiodination at the ortho position can be favored, alongside diiodination at both ortho positions.
Further investigations aimed at improving the yield and selectivity for 2,6-diiodophenol by optimizing the reaction parameters, such as the equivalents of iodine and hydrogen peroxide and the reaction time. scielo.brscielo.br
Table 1: Optimization of 2,6-Diiodophenol Synthesis via Electrophilic Iodination of Phenol scielo.brresearchgate.net
| Entry | I₂ (equiv.) | H₂O₂ (equiv.) | Time (h) | Isolated Yield of 2,6-Diiodophenol (%) | Isolated Yield of 2-Iodophenol (%) |
| 1 | 0.5 | 1 | 24 | 21 | 49 |
| 2 | 0.75 | 1.5 | 24 | 46 | 31 |
| 3 | 1 | 2 | 24 | 76 | 10 |
| 4 | 1.5 | 3 | 24 | 83 | 12 |
| 5 | 2 | 4 | 24 | 80 | 11 |
| 6 | 2 | - | 24 | 0 | 0 |
| 7 | 1.5 | 1.5 | 24 | 63 | 20 |
| 8 | 1.5 | 3 | 12 | 70 | 23 |
Reaction conditions: 2 mmol of phenol, indicated amount of I₂, indicated amount of 30% H₂O₂ in 10 mL H₂O at room temperature. scielo.brresearchgate.net
The data in Table 1 illustrates the impact of reactant stoichiometry and reaction time on the product distribution. Increasing the equivalents of iodine and hydrogen peroxide generally led to higher yields of 2,6-diiodophenol. scielo.brresearchgate.net The absence of the oxidizing agent (Entry 6) resulted in no iodinated products, highlighting its crucial role in the reaction. scielo.brresearchgate.net
Electrophilic iodination can also be achieved using other iodine sources and conditions. For example, N-iodosuccinimide (NIS) has been employed as a source of iodonium (B1229267) ions for the iodination of aromatic compounds, including phenols. scispace.com This method, often conducted under mild conditions, can provide iodinated products in high yields and with good selectivity. scispace.com
Optimization of Reaction Conditions for this compound Synthesis.
The synthesis of this compound (TIP) requires the introduction of three iodine atoms onto the phenol ring at the 2, 4, and 6 positions. Achieving this specific substitution pattern efficiently necessitates careful optimization of reaction conditions, including the choice of iodinating agent, oxidant, solvent, temperature, and reaction time.
Several methods for preparing this compound have been reported, often involving the reaction of phenol with an iodine source in the presence of an oxidizing agent and an acid catalyst. One approach involves the reaction of phenol with iodine in the presence of hydrogen peroxide in an acidic medium. google.com This method leverages the catalytic capacity of hydrogen peroxide to facilitate the substitution of aromatic hydrogens by iodine. google.com A specific procedure describes the reaction of phenol with iodine in methanol (B129727) with the addition of sulfuric acid, followed by the gradual addition of hydrogen peroxide while maintaining a controlled temperature. google.com
Another reported method for the preparation of this compound involves the reaction of phenol with periodic acid and potassium iodide in the presence of concentrated sulfuric acid. google.comgoogle.com This method also demonstrates good results for achieving the desired triiodination. google.com
Optimization studies for the synthesis of polysubstituted phenols, including triiodophenols, often focus on maximizing yield and selectivity while minimizing reaction time and the use of harsh reagents. researchgate.netbeilstein-journals.org Research findings suggest that factors such as the ratio of reactants, temperature, and the nature of the solvent significantly influence the outcome of the iodination reaction. scielo.brresearchgate.netresearchgate.net For instance, in the context of preparing diiodophenols, increasing the reaction temperature to 50 °C led to the production of this compound in considerable amounts when using excess iodine. scielo.brscielo.br This indicates that higher temperatures and excess iodinating agent can favor higher degrees of iodination.
The use of specific reagent systems can also impact the efficiency and selectivity of triiodophenol synthesis. For example, a method utilizing potassium iodide in the presence of hydrogen peroxide in an acetic medium has been described for the preparation of this compound. google.com
The development of new iodination reagents and methodologies continues to be an area of research aimed at providing efficient and selective routes to iodinated aromatic compounds. thieme-connect.commdpi.com These efforts often involve exploring milder reaction conditions and environmentally friendly approaches. thieme-connect.commdpi.com
Advanced Analytical Methodologies for 2,4,6 Triiodophenol Speciation and Quantification
Chromatographic Techniques for 2,4,6-Triiodophenol Analysis.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Mass Spectrometry (GC/MS), are fundamental in the separation and analysis of this compound and other iodinated phenolic compounds. These methods allow for the separation of mixtures into individual components based on their physical and chemical properties, enabling their subsequent detection and quantification. HPLC and GC/MS have been utilized for the identification and quantitative analysis of phenolic compounds, including this compound, often formed as by-products in processes like water disinfection. vt.edu
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems.
HPLC is a versatile technique for the analysis of this compound, offering various detection options to suit different analytical needs. The choice of detection system significantly impacts the sensitivity and specificity of the analysis.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Detection of Iodine Species.
Coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides a highly sensitive and element-specific method for the detection of iodine-containing species, including this compound. researchgate.netresearchgate.netrsc.org This hyphenated technique leverages the separation power of HPLC with the ability of ICP-MS to detect specific isotopes, such as ¹²⁷I. researchgate.netresearchgate.netrsc.org HPLC-ICP-MS has been developed for the separation and determination of iodophenol compounds in various samples, including human urine. researchgate.netresearchgate.netrsc.org The high sensitivity of ¹²⁷I detection by ICP-MS is particularly advantageous for the speciation of this compound and its metabolites. researchgate.netresearchgate.netrsc.org Compared to UV detection, detection limits obtained with ICP-MS can be significantly lower, often by several hundred times. researchgate.netrsc.org The coupling of LC to ICP-MS is one of the most commonly used techniques for speciation analysis due to adequate resolution, reproducibility, sensitivity, and the simplicity of the interface. rsc.org
UV Absorption Detection.
UV absorption detection is another common method used in conjunction with HPLC for the analysis of this compound, which contains a chromophoric phenolic ring that absorbs UV light. Chromatographic conditions for the analysis of iodophenols have been optimized using UV absorption at 254 nm. researchgate.netrsc.org While less sensitive than ICP-MS for iodine species, UV detection is a widely available and useful technique for monitoring iodinated phenols, particularly at higher concentrations. researchgate.netrsc.org
Reversed-Phase Chromatography Optimization.
Reversed-phase HPLC (RP-HPLC) is a frequently employed mode for separating this compound and related compounds based on their hydrophobic interactions with the stationary phase. researchgate.netrsc.orgsielc.com Optimization of RP-HPLC methods involves selecting appropriate stationary phases, such as C18 columns, and mobile phases, typically consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with an acidic additive like phosphoric acid or formic acid for MS compatibility. sielc.comtaylorandfrancis.com The retention of analytes in reversed-phase HPLC is influenced by the percentage and type of organic modifier in the eluent. chromatographyonline.com While RP-HPLC can be used for the separation of iodophenols, anion-exchange chromatography has been shown to provide faster and more complete resolution of iodophenol species when coupled with ICP-MS. researchgate.net
Anion-Exchange Chromatography Optimization.
Anion-exchange chromatography (AE-HPLC) is particularly effective for separating charged iodophenol species. This mode has been successfully coupled with ICP-MS for the determination of this compound and its metabolites. researchgate.netresearchgate.netrsc.orgrsc.org Optimization of AE-HPLC for iodophenols has involved using aqueous mobile phases, such as sodium hydroxide (B78521) solutions, sometimes with the addition of ion-pairing agents like hexadecyltrimethylammonium bromide (CTAB) to improve resolution and elution of highly retained species like this compound. researchgate.netrsc.orgrsc.orgresearchgate.net This approach can lead to faster separation times and enhanced sensitivity with ICP-MS detection compared to reversed-phase methods, especially in aqueous mobile phases that are more compatible with ICP-MS. researchgate.netresearchgate.netrsc.org Complete chromatographic resolution of inorganic iodine, 2-iodophenol (B132878), 4-iodophenol (B32979), and this compound species has been achieved in a minimal retention time using AE-HPLC with a gradient elution. researchgate.netrsc.org
Gas Chromatography/Mass Spectrometry (GC/MS) for Iodinated Phenols.
Gas Chromatography/Mass Spectrometry (GC/MS) is another powerful technique for the analysis of iodinated phenols, particularly for volatile or semi-volatile compounds. GC/MS has been used for the identification and quantitative analysis of phenolic compounds, including iodophenols, formed as disinfection by-products. vt.eduvt.edu An analytical methodology using GC coupled to ICP-MS has also been applied to analyze iodophenols, taking advantage of the element-specific and highly sensitive detection provided by ICP-MS for compounds like 2-iodophenol, 4-iodophenol, and this compound. researchgate.netrsc.orgrsc.orgresearchgate.net The determination of these iodophenols at low ng/L levels is possible by optimizing and applying solid-phase microextraction (SPME) as a sample preparation technique prior to GC-ICP-MS analysis. researchgate.netrsc.orgrsc.org Different types of SPME fibers have been studied, with Carboxen-poly(dimethylsiloxane) (CAR-PDMS) coated fibers found to work effectively for the extraction and preconcentration of iodinated phenols from water samples. researchgate.netrsc.org
Here is a summary of some research findings on the detection limits of this compound using different HPLC-based methods:
| Method | Detection System | Detection Limit | Sample Matrix | Reference |
| HPLC | ICP-MS | 0.08–0.22 µg/L (as iodophenol) | Human urine | researchgate.netrsc.org |
| HPLC | UV (254 nm) | 300–325 times higher than ICP-MS | Human urine | researchgate.netrsc.org |
Note: The detection limits for UV detection are relative to ICP-MS in the cited studies.
Here is a summary of detection limits for iodophenols using GC-ICP-MS with SPME:
| Method | Detection System | Detection Limit | Sample Matrix | Reference |
| GC-ICP-MS + SPME | ICP-MS | Low ng/L levels | Water (river, tap, bottled) | researchgate.netrsc.org |
Immunological Assay Development for Halogenated Phenols Including this compound.
Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer high-throughput capabilities for screening and quantifying specific analytes within complex samples. The development of such assays for halogenated phenols, including this compound, involves leveraging the specific binding interactions between antibodies and the target compounds. While much of the research in this area has focused on chlorinated phenols like 2,4,6-trichlorophenol (B30397) (TCP), the principles and methodologies are applicable to iodinated analogs such as TIP.
Enzyme-Linked Immunosorbent Assay (ELISA) Principles.
ELISA is a plate-based immunoassay technique used for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. 2bscientific.com The fundamental principle involves immobilizing an antigen onto a solid surface, typically a multi-well plate. 2bscientific.comabcam.cn This immobilized antigen is then complexed with an antibody that is linked to an enzyme. 2bscientific.com The enzyme activity, upon incubation with a suitable substrate, produces a measurable signal, often a color change, which can be quantified using a spectrophotometer. 2bscientific.comresearchgate.net This detection method relies on the highly specific interaction between an antibody and its target antigen. 2bscientific.comabcam.cn
There are several formats of ELISA, including direct, indirect, sandwich, and competitive ELISA. 2bscientific.comabcam.cn For smaller molecules like halogenated phenols, competitive ELISA is often employed. mblintl.com In a competitive ELISA, the sample containing the target antigen and a known amount of enzyme-labeled antigen compete for binding sites on a limited amount of immobilized antibody. mblintl.com The amount of enzyme-labeled antigen that binds to the antibody is inversely proportional to the concentration of the target antigen in the sample. mblintl.com
Key steps in a typical ELISA procedure include coating the plate with either the antigen or antibody, blocking unbound sites to prevent non-specific binding, incubation with the sample and detection antibody (which may be enzyme-linked or followed by an enzyme-linked secondary antibody), washing steps to remove unbound components, and finally, adding the substrate for signal development and measurement. 2bscientific.comnih.gov
Theoretical Calculations for Recognition Pattern Elucidation.
Theoretical calculations, such as those based on quantum chemistry or density functional theory (DFT), play a significant role in understanding the interactions between halogenated phenols and antibodies, helping to elucidate the recognition patterns observed in immunological assays. nih.govresearchgate.netresearchgate.net These calculations can provide insights into the physicochemical parameters that influence the binding affinity and specificity of antibodies towards different halogenated phenolic compounds. nih.govresearchgate.net
Studies involving theoretical calculations on halogenated phenols, including this compound and 2,4,6-trifluorophenol, have been conducted to clarify which molecular properties best explain the observed recognition patterns in immunoassays. nih.govresearchgate.net This can involve analyzing parameters such as electronic structure, molecular shape, charge distribution, and potential interaction sites, which can influence how effectively an antibody binds to different halogenated analogs. researchgate.netcdnsciencepub.comkyoto-u.ac.jp By correlating theoretical descriptors with experimental immunoassay results, researchers can gain a deeper understanding of the factors governing antibody-antigen recognition and potentially guide the development of more specific assays. nih.govresearchgate.net
Application of Analytical Methods in Biological Matrices.
The developed analytical methodologies, including chromatographic techniques coupled with sensitive detectors and immunological assays, are applied to determine the presence and concentration of this compound and its metabolites in various biological matrices. This is essential for assessing exposure and understanding the toxicokinetics of TIP in living organisms.
Determination of this compound and Metabolites in Human Urine.
Human urine is a common biological matrix for monitoring exposure to various environmental contaminants, including halogenated phenols. Analytical methods have been developed for the separation and determination of iodophenol compounds, including this compound and its potential metabolites, in human urine samples. researchgate.netrsc.orgrsc.org
One such method utilizes high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS). researchgate.netrsc.orgrsc.org This approach takes advantage of the high sensitivity and element-specific detection provided by ICP-MS for the determination of iodine-containing species. researchgate.netrsc.orgrsc.org Chromatographic separation of iodophenols in urine can be achieved using different modes, such as reversed-phase and anion-exchange chromatography. researchgate.netrsc.org Studies have shown that complete chromatographic resolution of iodophenol species, including this compound, 4-iodophenol, and 2-iodophenol, can be obtained. researchgate.netrsc.org
A method employing anion-exchange chromatography with ICP-MS detection for the determination of this compound and its metabolites in human urine demonstrated detection limits between 0.08–0.22 µg/L as iodophenol compounds. researchgate.netrsc.orgrsc.org This method involved optimizing chromatographic conditions, including the use of a gradient elution with NaOH and hexadecyltrimethylammonium bromide (CTAB) for the elution of this compound. researchgate.netrsc.orgrsc.org A recovery study performed using this method in urine samples demonstrated its capability for determining this compound and its metabolites in this complex matrix. rsc.org While this compound was detected in urine samples, the origin of this compound could not always be explained, although the possibility of its formation from phenol (B47542) and iodine in aqueous solutions has been noted in literature. rsc.org
Immunological assays, such as ELISA, have also been adapted for the analysis of halogenated phenols in urine samples. nih.govresearchgate.netacs.org Studies have shown that by combining an ELISA procedure with solid-phase extraction (SPE), a limit of detection of 1 µg/L can be achieved for certain halogenated phenols in urine. nih.govresearchgate.netacs.org While these studies often focus on chlorinated phenols, the methodology is relevant for the potential development of immunoassays specific for this compound in urine.
Analysis in Vertebrate Serum Samples.
Analysis of this compound in vertebrate serum samples is important for understanding its systemic distribution and potential interactions with serum proteins. Studies have investigated the interaction of TIP with serum proteins from various vertebrates, including rainbow trout, bullfrog, chicken, pig, and rat, using techniques such as radiolabeled binding assays and gel filtration chromatography. nii.ac.jp
Research has shown that [125I]TIP can bind to proteins in vertebrate serum. nii.ac.jp The binding characteristics can vary among species, with specific and strong binding observed in chicken, pig, and rat serum samples, while binding in trout serum was non-specific and in bullfrog serum was specific but weak. nii.ac.jp These studies often involve incubating serum samples with radiolabeled TIP in the presence or absence of unlabeled competitors to assess binding affinity and specificity. nii.ac.jp Gel filtration chromatography can be used to separate serum proteins and identify which proteins bind to TIP. nii.ac.jp
The binding of this compound to serum proteins, such as transthyretin (TTR), has been a subject of investigation due to the structural similarity of TIP to thyroid hormones, which are transported by these proteins. nii.ac.jpresearchgate.netoup.comoup.comnih.gov Studies in Xenopus laevis have shown that this compound can compete with thyroid hormones for binding to thyroid hormone receptors and transthyretin. oup.comoup.com
Monitoring in Plasma Samples.
Monitoring this compound in plasma samples is also relevant for toxicokinetic studies and assessing systemic exposure. Plasma, similar to serum, contains proteins that can bind to TIP. thno.org Analytical methods capable of quantifying TIP in plasma are necessary for such investigations.
Molecular Interactions and Biological Activities of 2,4,6 Triiodophenol
Thyroid Hormone Receptor Interactions of 2,4,6-Triiodophenol
Studies have explored the interaction of this compound with components of the thyroid hormone system, including transport proteins and receptors.
Competition with Triiodothyronine (T3) Binding to Transthyretin (TTR) and Thyroid Hormone Receptor (TR)
This compound has been identified as a potent competitor of 3,3′,5-L-125I-triiodothyronine (125I-T3) binding to both purified Xenopus laevis transthyretin (xTTR) and the ligand-binding domain of X. laevis thyroid hormone receptor β (xTR LBD). oup.comoup.com Among the halogenated phenol (B47542) compounds tested in one study, this compound was the most potent competitor of 125I-T3 binding to both xTTR and xTR LBD. oup.comoup.com The relative affinity of xTTR for this compound was found to be ten times less than that for T3, with an IC₅₀ of 54 ± 21 nM. oup.com Structures with halogens in both ortho positions, relative to the hydroxyl group, were generally more efficient competitors of T3 binding to xTTR and xTR LBD. oup.comoup.com The binding of this compound to TTR has also been shown to kinetically stabilize the transthyretin tetramer, limiting conformational changes associated with amyloid fibril formation. researchgate.netresearchgate.net
Modulation of T3-Dependent Pathways in Xenopus laevis
In Xenopus laevis tadpoles, this compound has been observed to act as a T3 antagonist in the metamorphosis assay. oup.comoup.comepa.govnih.gov This suggests that the compound can interfere with the biological processes regulated by thyroid hormones during development in this species. Furthermore, in a X. laevis cell line, this compound significantly inhibited the T3-induced increase in luciferase activity in a T3-dependent reporter gene assay, demonstrating interference with the intracellular T3 signaling pathway. oup.comnih.gov
Characterization of Plasma Triiodophenol Binding Proteins in Vertebrates
Research in Xenopus laevis has characterized the binding of this compound to transthyretin (xTTR) in plasma. oup.comoup.com While this demonstrates binding to a key thyroid hormone transport protein in this vertebrate species, comprehensive studies specifically characterizing plasma binding proteins for triiodophenol across a wide range of vertebrate species are not extensively detailed in the provided search results.
Anti-inflammatory and Antileukemic Potentials of this compound
Beyond its interactions with the thyroid system, this compound has demonstrated potential in modulating inflammatory responses and inducing cell death in certain cancer cells.
Inhibition of Cyclooxygenases (COX) and Lipoxygenases (LOX)
This compound has been described as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govnih.govorientjchem.orgorientjchem.orgaacrjournals.orgresearchgate.netasm.org These enzymes are crucial in the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. orientjchem.orgorientjchem.orgbiorxiv.org This inhibitory activity suggests a mechanism for the potential anti-inflammatory effects of this compound. nih.govgoogle.com
Induction of Cell Death in Leukemia Cells
Multiple studies have reported the cytotoxic activity of this compound against various leukemia cell lines, including K562, Raji, HL-60, and Molt4. nih.govorientjchem.orgorientjchem.orgaacrjournals.org The compound has been shown to induce cell death in these cell lines, often accompanied by inhibition of DNA synthesis and arrest in the G₀/G₁ phase of the cell cycle. nih.govaacrjournals.orgresearchgate.net Notably, this compound has been found to induce caspase-independent cell death in leukemia cells. nih.govaacrjournals.orgresearchgate.netmdpi.com This mechanism of cell death, which does not rely on the activation of caspases, may be particularly relevant in overcoming resistance to apoptosis observed in some cancer types. researchgate.net The induction of cell death by this compound in leukemia cells can involve mitochondrial permeabilization and down-regulation of the MYC proto-oncogene. nih.govaacrjournals.org
The cytotoxic IC₅₀ values of this compound in leukemia cell lines have been reported to range between 14 and 50 µmol/L, while being higher for non-transformed cells. nih.govaacrjournals.org
Cytotoxic Activity of this compound in Leukemia Cell Lines
| Cell Line | Cytotoxic IC₅₀ (µmol/L) |
| K562 | 14-50 nih.govaacrjournals.org |
| Raji | 14-50 nih.govaacrjournals.org |
| HL-60 | 14-50 nih.govaacrjournals.org |
| Molt4 | 14-50 nih.govaacrjournals.org |
Note: IC₅₀ ranges are based on reported values from multiple studies.
Caspase-Independent Mitochondrial Cell Death Pathways.
Studies have shown that this compound and its derivatives can induce caspase-independent mitochondrial cell death in leukemia cells. nih.govorientjchem.orgaacrjournals.org This process is accompanied by several key mitochondrial events, including the dissipation of mitochondrial membrane potential and the release of cytochrome c. The production of reactive oxygen species (ROS) is also observed in this context. nih.govaacrjournals.org While activated Caspase-3/7 signals have been detected in some instances, the primary cell death mechanism appears to be caspase-independent. medchemexpress.comchemsrc.com In human pancreatic carcinoma cell lines, this compound has also been reported to induce caspase-independent pathways, potentially offering a mechanism to overcome apoptosis resistance in these cells. nih.gov This cell death is associated with ROS production, mitochondrial depolarization, release of cytochrome c and apoptosis-inducing factor (AIF), AIF nuclear translocation, and lysosomal cathepsin release. nih.gov
Role of Myc Inhibition.
The proto-oncogene MYC is known to play a role in mitochondrial biogenesis and the survival of leukemia cells. nih.govaacrjournals.org Investigations into the mechanism of this compound's cytotoxic effect have revealed a connection with MYC. This compound has been shown to induce the down-regulation of MYC in certain leukemia cell lines. nih.govaacrjournals.org Furthermore, ectopic expression of MYC has been observed to result in partial protection against the cytotoxic effects of this compound. nih.govaacrjournals.org This suggests that the down-regulation of MYC is involved in the caspase-independent cell death pathway induced by this compound. nih.govaacrjournals.org
Interactions with Myosin-6
This compound has been identified as an inhibitor of human myosin-6 (also known as myosin VI). nih.govnih.govresearchgate.netplos.org Myosin-6 is an actin-based motor protein involved in various cellular processes, including intracellular transport, endocytosis, and secretion. nih.gov
Effect on F-actin and Nucleotide Binding.
This compound affects the interaction of myosin-6 with F-actin and nucleotides. nih.govresearchgate.net Studies characterizing the kinetic properties of human myosin-6 have described the impact of this compound on these interactions. nih.govresearchgate.net The inhibition of myosin-6 ATPase activity by this compound has been demonstrated, with reported inhibition constants (Ki) in the low micromolar range. researchgate.net This suggests that this compound interferes with the motor function of myosin-6 by affecting its ability to interact with actin and hydrolyze ATP.
An example of kinetic data for the inhibition of myosin-6 actin-activated ATPase activity by this compound is presented below:
| Parameter | Value (µM) |
| Ki1 | 0.8 ± 0.5 |
| Ki2 | 37 ± 2.6 |
This data indicates a biphasic inhibition pattern, suggesting potential binding to two sites or different affinities depending on the state of the enzyme. researchgate.net
Impact on Myosin-6-Dependent Vesicle Fusion Events.
Myosin-6 plays a role in vesicle transport and fusion events at the plasma membrane during processes such as constitutive secretion. nih.govnih.govresearchgate.net The addition of this compound has been shown to reduce the number of myosin-6-dependent vesicle fusion events. nih.govresearchgate.net This functional impairment aligns with the observed inhibition of myosin-6 motor activity and highlights a specific cellular process affected by this compound. In the context of phagosome maturation, inhibition of Myosin VI by this compound caused phagosomes to remain in the actin-based slow-moving stage for a prolonged period. acs.org
Embryonic and Developmental Toxicological Effects of this compound
This compound has been identified as a halophenolic disinfection byproduct detected in water, raising concerns about its potential developmental toxicity. x-mol.netresearchgate.netresearchgate.net Studies have investigated its effects on embryonic development, particularly in the context of pre-implantation embryos.
Apoptosis Induction in Mouse Blastocysts and Pre-implantation Embryos.
Research using in vitro exposure models with mouse zygotes and pre-implantation embryos has demonstrated that this compound can induce apoptosis. medchemexpress.comchemsrc.comresearchgate.netresearchgate.net Exposure to this compound impaired the quality of pre-implantation mouse embryos in a dose-dependent manner. medchemexpress.comchemsrc.comresearchgate.net While blastocyst formation efficiency was not always decreased, a decline in both total and trophectoderm cell numbers was observed. medchemexpress.comchemsrc.comresearchgate.net Increased apoptotic cells have been specifically noted in mouse pre-implantation embryos after exposure to this compound. medchemexpress.comchemsrc.com Studies have shown increased caspase 3/7 activity and reactive oxygen species generation in mouse blastocysts exposed to this compound. researchgate.net Although slight cell apoptosis was observed in both IVF-embryos and blastoids exposed to TIP, the final blastocyst formation rates were not impaired based on morphological features. nih.gov However, TIP exposure induced an ICM cell bias in cell fate decision, suggesting abnormal developmental potential. researchgate.net
The following table summarizes some of the observed effects of this compound on mouse pre-implantation embryos:
| Concentration (µM) | Incubation Time (h) | Observed Effects | Citation |
| 5 | 85 | Increased apoptotic cells | medchemexpress.comchemsrc.com |
| 5-50 | 0-100 | Impaired quality, decline in total and trophectoderm cell numbers (dose-dependent) | medchemexpress.comchemsrc.comresearchgate.net |
| 5-50 | 100 | Induced oxidative stress (increased ROS) | medchemexpress.comchemsrc.comresearchgate.net |
| 5 | 85 | Showed signals of activated Caspase-3/7 | medchemexpress.comchemsrc.com |
| 5-50 | 100 | Marked increase of oxygen species (ROS) with high dose | chemsrc.com |
These findings indicate that this compound exhibits embryotoxicity to pre-implantation mouse embryos in vitro, affecting cell numbers, inducing apoptosis, and causing oxidative stress. medchemexpress.comchemsrc.comresearchgate.net
Oxidative Stress Induction in Pre-implantation Embryos.
Studies have indicated that this compound can induce oxidative stress in pre-implantation mouse embryos. Exposure to TIP at concentrations ranging from 5 to 50 μM for 100 hours resulted in a marked increase in reactive oxygen species (ROS) levels in mouse pre-implantation embryos. medchemexpress.comchemsrc.commedchemexpress.com This oxidative stress is considered a contributing factor to the observed embryotoxicity. chemsrc.comresearchgate.net
Influence on Cell Fate Decision and Differentiation in Stem Cell Models.
This compound has been shown to influence cell fate decisions and differentiation in stem cell models. In studies using human extended pluripotent stem (EPS) cells, exposure to 2,4,6-trihalophenols, including TIP, led to a significant decline in the expression of pluripotent genes. researchgate.net Furthermore, exposure to these compounds promoted ectodermal differentiation while impairing both endodermal and mesodermal differentiation in embryoid bodies differentiation assays. researchgate.net In mouse pre-implantation embryos, TIP exposure induced an ICM (Inner Cell Mass) cell bias in cell fate decision, resulting in changes in cell proportion, which implied abnormal developmental potential. researchgate.net Additionally, research involving the pharmacological inhibition of the Myosin VI motor domain with this compound disrupted the formation of androgen receptor (AR)-related transcriptional clusters, suggesting a role for Myosin VI in AR signaling and potentially influencing cell identity. aaif2025-szeged.hu
Endocrine-Disrupting Activities of this compound.
This compound is considered a potent thyroid hormone disrupting chemical. sigmaaldrich.comscientificlabs.ie It has been shown to exert significant endocrine-disrupting effects at sublethal concentrations. researchgate.netresearchgate.net Studies have investigated its interaction with thyroid hormone receptors and transthyretin. This compound was found to be among the most potent competitors of 125I-T3 binding to both Xenopus laevis transthyretin (xTTR) and the ligand-binding domain of X. laevis thyroid hormone receptor beta (xTR LBD). nih.gov This competitive binding suggests interference with thyroid hormone transport and signaling. Furthermore, this compound acted as a T3 antagonist in the X. laevis tadpole metamorphosis assay and this antagonist activity was verified by a T3-dependent reporter gene assay. nih.gov
Evaluation of Estradiol (B170435) Equivalent Factor (EEF).
In terms of estrogenic activity, this compound has been evaluated for its estradiol equivalent factor (EEF). Research comparing halophenolic disinfection byproducts found that this compound showed a notable EEF. Specifically, this compound exhibited an EEF of 4.41 × 10⁻⁸. researchgate.netresearchgate.netnih.govresearchgate.net
Evaluation of Flutamide (B1673489) Equivalent Factor (FEF).
The anti-androgenic activity of this compound has been assessed using the flutamide equivalent factor (FEF). In comparative studies, this compound demonstrated a significant FEF. The reported FEF for this compound was 0.4. researchgate.netresearchgate.netnih.govresearchgate.net
Here is a data table summarizing the EEF and FEF values:
| Compound | Estradiol Equivalent Factor (EEF) | Flutamide Equivalent Factor (FEF) |
| This compound | 4.41 × 10⁻⁸ | 0.4 |
| 2,4-Dichlorophenol (B122985) | Highest observed (among tested) | 0.4 (highest observed) |
Note: The table includes 2,4-dichlorophenol for comparison as it was mentioned alongside this compound in the source regarding the highest FEF. researchgate.net
Immunotoxicity and Immunomodulatory Effects of this compound.
Studies have investigated the immunotoxicity and immunomodulatory effects of this compound, particularly on macrophage systems. tandfonline.comnih.govnih.govnih.gov Research indicates that this compound can impair the ability of macrophages to defend against pathogens. nih.gov
Effects on Macrophage Systems.
This compound has demonstrated cytotoxic effects on macrophages. In comparative studies with other trihalogenated phenols like 2,4,6-trichlorophenol (B30397) (TCP) and 2,4,6-tribromophenol (B41969) (TBP), the rank order of cytotoxicity was consistently TIP > TBP > TCP in mouse macrophage RAW264.7 cells. researchgate.nettandfonline.comnih.gov
Furthermore, this compound displays specific preferences for macrophage polarization. Intriguingly, at a concentration of 200 μM, TIP remarkably induced an M2-dominant polarization of macrophages, in contrast to 2,4,6-trichlorophenol which induced an M1-dominant polarization. researchgate.nettandfonline.comnih.govoup.com This discrepancy in inducing macrophage polarization between TIP and its chlorinated analog may lead to distinct immunomodulatory and toxicological outcomes. tandfonline.comnih.gov
Role of RNA Epitranscriptomic Modification in Mammalian Immunity
Studies investigating the immunotoxicity of trihalophenolic DBPs, including this compound, in mammalian systems have explored their effects on mononuclear macrophages. Research utilizing mouse macrophage cell lines (RAW264.7) and primary mouse peritoneal macrophages, as well as human peripheral blood mononuclear cells (PBMCs), has indicated that 2,4,6-trihalophenol exposure can impair the ability of macrophages to defend against pathogens such as Escherichia coli and Toxoplasma gondii. researcher.lifejensenlab.orgnih.govnih.gov
Intriguingly, exposure to this compound has been associated with significantly increased levels of N6-methyladenosine (m6A), a common RNA modification, in macrophages. jensenlab.orgnih.govnih.gov This increase correlated with elevated expression levels of m6A methyltransferases. jensenlab.orgnih.govnih.gov Transcriptome-wide analysis revealed that exposure to 2,4,6-trihalophenols, including this compound, led to a redistribution of m6A peaks across the transcriptome of macrophages. jensenlab.orgnih.govnih.gov Specifically, alterations in m6A peaks were observed in genes associated with immune-related pathways. jensenlab.orgnih.govnih.gov While these findings suggest a link between this compound exposure, altered RNA epitranscriptomic modification (specifically m6A), and impaired macrophage function, the precise mechanisms by which m6A mediates immune dysregulation in infected macrophages following this compound exposure require further elucidation. jensenlab.orgnih.govnih.gov
Cytotoxicity Mechanisms of this compound
This compound has demonstrated cytotoxic effects in various mammalian cell types. researchgate.netacs.orgwalisongo.ac.idorientjchem.orgnih.gov Its mechanisms of cytotoxicity involve multiple pathways, including the induction of apoptosis and the generation of reactive oxygen species. medchemexpress.com
Comparative Cytotoxicity Studies of Halophenolic Disinfection Byproducts
Comparative studies evaluating the cytotoxicity of halophenolic DBPs have consistently shown that iodophenols, including this compound, tend to be more cytotoxic than their brominated and chlorinated counterparts when substituted at the same positions. nih.govresearchgate.net Furthermore, within the series of halophenolic DBPs substituted with the same halogen, a higher number of substitution sites generally correlates with increased cytotoxicity. nih.govresearchgate.net
Specifically, this compound has been found to be among the most cytotoxic halophenolic DBPs studied. researchgate.netacs.orgwalisongo.ac.id Research comparing the cytotoxicity of this compound, 2,4,6-tribromophenol, and 2,4,6-trichlorophenol in human extended pluripotent stem (EPS) cells indicated that this compound was the most cytotoxic. researchgate.net Similarly, studies in Chinese hamster ovary (CHO) cells and HepG2 cells have also highlighted the potent cytotoxicity of this compound compared to other halophenols and even some trihalomethanes and haloacetic acids. walisongo.ac.idnih.govresearchgate.net
Exposure to this compound and other halophenolic DBPs has been shown to significantly increase the levels of reactive oxygen species (ROS) in cells, suggesting oxidative stress as a contributing factor to their cytotoxicity. nih.govresearchgate.net
Influence on Pluripotent Marker Gene Expression
Exposure to 2,4,6-trihalophenols, including this compound, has been shown to significantly impact the expression of pluripotent marker genes in human extended pluripotent stem cells. researchgate.netcdc.gov Studies have observed a decline in the expression of these genes following exposure. researchgate.netcdc.gov This suggests that this compound can interfere with the molecular machinery responsible for maintaining pluripotency in stem cells.
Environmental Occurrence, Formation, and Degradation of 2,4,6 Triiodophenol
Formation of 2,4,6-Triiodophenol as a Disinfection Byproduct.
The formation of this compound primarily occurs during water treatment processes that involve the use of disinfectants, particularly in the presence of iodide and organic matter. chemicalbook.comscientificlabs.ie
Transformation from Monoiodophenols in the Presence of Monochloramine.
Studies have shown that this compound can be formed through the transformation of monoiodophenols, such as 4-iodophenol (B32979), in the presence of monochloramine. nih.govacs.orgscience.gov This transformation is a significant pathway, with this compound and 2,6-diiodo-4-nitrophenol (B1216091) accounting for a substantial percentage of the iodine in the transformed 4-iodophenol. nih.govacs.org The decomposition of 4-iodophenol in the presence of monochloramine has been observed to follow pseudo-second-order decay kinetics. nih.govacs.org
Reactions of Iodine with Phenol (B47542) during Water Treatment.
The reaction between iodine species and phenolic compounds during water treatment is a key mechanism for the formation of iodinated DBPs, including this compound. Reactive iodine species can react with phenol to generate various iodinated products. acs.org Specifically, reactive iodine can react further with iodophenols, such as 4-iodophenol, to produce more highly iodinated compounds like 2,4-diiodophenol (B1583781) and this compound. acs.org These reactions contribute significantly to the total iodine incorporated into transformed iodophenols. acs.org
Factors Influencing Transformation Pathways.
Several factors can influence the transformation pathways and the formation of this compound from precursors like monoiodophenols in the presence of monochloramine. These factors include the monochloramine dose, pH, temperature, nitrite (B80452) concentration, and the contact time with free chlorine before chloramination. nih.govacs.org These variables can affect the kinetics of precursor decomposition and the yield of this compound and other transformation products. nih.govacs.org Research indicates that the decomposition of aromatic iodinated DBPs, including this compound, during chloramination can follow pseudo-first-order decay kinetics, with varying rate constants depending on the specific compound. researchgate.netnih.gov
Environmental Presence and Sources of this compound.
This compound has been detected in various environmental matrices, highlighting its presence as a contaminant. chemicalbook.comfishersci.nlfishersci.ca Its occurrence is often linked to the discharge of treated wastewater and the subsequent presence in receiving water bodies and drinking water. chemicalbook.comfishersci.nl
Detection in Water Bodies and Drinking Water.
This compound is a halophenolic disinfection byproduct that has been widely detected in water bodies, including source water, groundwater, and even drinking water. nih.govresearchgate.net Its presence in drinking water is a particular concern due to potential exposure risks. nih.govresearchgate.netresearchgate.net
Biodegradation and Biotransformation of this compound
The biodegradation and biotransformation of this compound primarily occur through reductive deiodination processes carried out by microbial communities under anaerobic conditions. This process involves the removal of iodine atoms from the phenolic ring.
Reductive Deiodination by Microbial Consortia
Anaerobic microbial consortia have been shown to be capable of reductively deiodinating this compound. An enrichment culture obtained from sediments of an iodine-producing industry in Chiba, Japan, demonstrated the ability to deiodinate 2,4,6-TIP to 4-iodophenol in the presence of lactate. nih.govresearchgate.net Similarly, an anaerobic microbial consortium enriched from the marine sponge Hymeniacidon sinapium also reductively deiodinated 2,4,6-TIP, yielding 4-iodophenol and 2-iodophenol (B132878). nih.gov These findings indicate that diverse anaerobic microbial communities in different environments can facilitate the deiodination of 2,4,6-TIP.
Identification of Deiodinating Bacterial Species (e.g., Anaerolineae)
Research has focused on identifying the specific bacterial species responsible for the reductive deiodination of this compound within these consortia. Analysis of the enrichment culture from Japanese sediments suggested that a novel anaerobic bacterium belonging to the class Anaerolineae played a significant role in the reductive deiodination of 2,4,6-iodobenzene derivatives. nih.govresearchgate.netresearchgate.net This putative deiodinating bacterium showed a close phylogenetic relationship (93% sequence similarity) with an anaerobic bacterium isolated from subseafloor sediments. nih.govresearchgate.net Other bacteria identified as predominant in the sediment-derived enrichment included Pseudomonas stutzeri, Clostridium sp., Sedimentibacter sp., and an unidentified Chloroflexi bacterium. nih.govresearchgate.net In the marine sponge-derived consortium, bacteria closely related to Vallitalea guaymasensis and Oceanirhabdus sediminicola, both members of the order Clostridiales, were found to be predominant. nih.gov A pure culture strain, TIP-1, isolated from this consortium and showing high sequence similarity to V. guaymasensis, was also capable of reductively deiodinating 2,4,6-TIP. nih.gov
Preferential Removal of ortho-Substituted Iodines
Studies on the reductive deiodination of this compound by microbial consortia have indicated a preferential removal of ortho-substituted iodines. The enrichment from Japanese sediments reductively deiodinated 2,4,6-TIP, 2,4-diiodophenol, and 2-iodophenol, suggesting this preference. nih.govresearchgate.net However, the pure culture strain TIP-1 from the marine sponge consortium showed different results, reductively deiodinating 2,4,6-TIP to 2-iodophenol and 4-iodophenol at a molar ratio of 3:1, with 2,4-diiodophenol and 2,6-diiodophenol (B1640560) as intermediates. nih.gov Strain TIP-1 also deiodinated 2,4-diiodophenol and 2,6-diiodophenol, suggesting it removes both ortho- and para-substituted iodines. nih.gov
Here is a summary of deiodination products observed in different studies:
| Source of Microbial Consortium | Substrate | Primary Deiodination Product(s) | Intermediate(s) | Preferential Removal |
| Iodine-producing industry sediment | This compound | 4-Iodophenol | 2,4-diiodophenol, 2-iodophenol | ortho-substituted |
| Marine sponge | This compound | 4-Iodophenol, 2-Iodophenol (1:3) | 2,4-diiodophenol, 2,6-diiodophenol | ortho- and para-substituted |
Advanced Oxidation Processes and this compound Formation/Degradation
Advanced Oxidation Processes (AOPs), while effective for degrading many organic pollutants, can sometimes lead to the formation of iodinated byproducts, including this compound, particularly in waters with high iodide concentrations.
Phenol Degradation Pathways in High Iodide Waters with Layered Double Hydroxide-Peroxodisulfate Systems
In advanced oxidation systems utilizing layered double hydroxide-peroxodisulfate (LDH-PDS) for phenol degradation in high iodide waters, the presence of iodide can accelerate phenol transformation. nih.gov However, this process can unfortunately lead to the formation of toxic iodophenols. nih.gov In the LDH-PDS system, iodide is rapidly oxidized by interlayer PDS, forming reactive iodine species such as hypoiodous acid, iodine, and triiodide. nih.gov These reactive species contribute to the degradation of phenol but also result in the formation of iodinated byproducts. nih.gov The formation of iodophenols proceeds sequentially, with 2-iodophenol and 4-iodophenol forming first, followed by 2,4-diiodophenol and 2,6-diiodophenol, and finally, this compound is produced as the mono- and diiodophenols decrease. nih.govresearchgate.netresearchgate.net This suggests a pathway where less iodinated phenols are precursors to the formation of this compound in this specific AOP system.
Formation as a Toxic Iodine Byproduct in Water Treatment
This compound has been identified as an iodinated disinfection byproduct formed during the chlorination of sewage effluents. sigmaaldrich.comscientificlabs.com Reactions between iodine and phenol during water disinfection can result in the formation of various iodophenols, including 2-iodophenol, 4-iodophenol, diiodophenols, and this compound. vt.edu Under certain reaction conditions, particularly at a high iodine to phenol mass ratio (e.g., 10:1), this compound can become a major byproduct. vt.edu Furthermore, this compound can also originate from the transformation of 4-iodophenol during chloramination processes. csic.esacs.org This transformation contributes significantly to the pool of iodinated byproducts in disinfected water. acs.org While chlorination can decrease the acute toxicity of iodophenols by converting them into iodate (B108269) and chlorinated aliphatic byproducts, the formation of iodinated byproducts like this compound during oxidative treatment and disinfection of iodine-containing water is a concern due to their toxicity. nih.gov
Here is a table summarizing the formation of this compound in different water treatment scenarios:
| Process | Precursors/Conditions | Formation of this compound | Reference(s) |
| Chlorination of sewage effluents | Presence of iodide and phenolic compounds | Yes | sigmaaldrich.comscientificlabs.com |
| Reaction of iodine with phenol | Various conditions, high I2:phenol ratio favors formation | Yes | vt.edu |
| LDH-PDS in high iodide waters | Phenol degradation in the presence of iodide | Yes, as a final product | nih.govresearchgate.netresearchgate.net |
| Chloramination of 4-iodophenol | Presence of monochloramine | Yes | csic.esacs.org |
Reactions with Hydroxyl Radicals during Heterogeneous Photocatalysis.
Heterogeneous photocatalysis is an advanced oxidation process frequently employed for the degradation of persistent organic pollutants in water, including halogenated phenols like this compound. In this process, semiconductor photocatalysts, such as titanium dioxide (TiO2), are irradiated with light of appropriate wavelength, leading to the generation of reactive species, prominently including hydroxyl radicals (•OH) fishersci.cafishersci.canih.gov.
Hydroxyl radicals are highly reactive and play a significant role in initiating the degradation of organic compounds through various mechanisms, such as addition to aromatic rings and electron transfer wikipedia.orggdut.edu.cn. Research specifically investigating the reaction of the hydroxyl radical with this compound in water has explored both electron transfer and addition to the ring as potential reaction pathways wikipedia.orgrsc.orgrsc.org. Studies utilizing pulse radiolysis in basic solutions have indicated that hydroxyl radicals react with the deprotonated form of this compound (2,4,6-triiodophenolate) via both electron transfer and addition mechanisms rsc.orgrsc.org. The relative importance of these two processes can vary depending on the specific polyhalophenol; for 2,4,6-triiodophenolate, electron transfer appears to be a significant pathway rsc.orgrsc.org.
Electron transfer reactions yield the corresponding phenoxyl radicals rsc.orgrsc.org. Hydroxyl radical addition to the aromatic ring, particularly at positions ortho and para to the hydroxyl group, can lead to the formation of hydroxylated cyclohexadienyl radicals gdut.edu.cnrsc.org. These adducts can undergo further reactions, including dehalogenation and the formation of hydroxylated products rsc.orgfishersci.be. For instance, phototransformation studies of this compound have shown the formation of hydroxylated counterparts, such as iodo(hydro)quinones, through processes that can involve the introduction of hydroxyl groups onto the benzene (B151609) ring fishersci.be. These initial intermediates may subsequently undergo further degradation fishersci.be.
The identification of the various by-products formed during the photocatalytic degradation process is crucial for understanding the complete degradation pathway. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed to identify these degraded fragments and intermediates fishersci.cawikipedia.org.
Advanced Research Applications of 2,4,6 Triiodophenol
Development of 2,4,6-Triiodophenol Containing Nanoparticles for Medical Imaging.
Triiodobenzene derivatives are recognized as contrast agents for X-ray imaging, traditionally used to visualize blood vessels. However, their formulation into nanoparticle form for enhancing the contrast of cancer tissues has been a subject of research. Studies have explored encapsulating this compound within polymer matrices to create nanoparticles for this purpose. researchgate.netchem-soc.sinih.gov
Encapsulation in Biodegradable Polymer Matrices (e.g., PLA, PLGA).
Research has demonstrated the successful encapsulation of this compound within biodegradable polymer nanoparticles. Polymers such as poly(lactide) (PLA) and poly(lactide-co-glycolide) (PLGA) have been utilized for synthesizing these nanoparticles. researchgate.netchem-soc.sinih.gov Other polymers and copolymers investigated for encapsulation include PLA-TPGS, PLGA-TPGS, and TPGS-FOL. researchgate.netchem-soc.si The oil-in-water single-emulsion technique is one method employed for preparing spherical nanoparticles containing this compound. chem-soc.sinih.gov This technique involves adding a solution of this compound and the chosen polymer (PLA, PLGA, or their copolymers) in dichloromethane (B109758) dropwise to a stirred aqueous phase containing an emulsifier like PVA or TPGS. chem-soc.si Encapsulated iodine content in these polymer nanoparticles has been reported in the range of 5 to 26%. researchgate.netchem-soc.sinih.gov
Enhancement of Contrast in Cancer Tissues for X-ray Imaging.
The primary motivation for developing this compound-containing nanoparticles is to enhance the contrast of cancer tissues in X-ray imaging. researchgate.netchem-soc.sinih.gov While traditional triiodobenzene derivatives are used for vascular imaging, formulating them into nanoparticles is explored specifically for tumor targeting and improved visualization of cancerous growths. researchgate.netchem-soc.sinih.gov The hypothesis is that biodegradable polymer encapsulation, potentially conjugated with targeting agents like folate, could lead to more prolonged uptake by tumor cells, thereby improving the chances of optimal imaging and detection of cancer tissues. researchgate.netchem-soc.si
Optimization of Nanoparticle Formulation Parameters.
The preparation of polymer nanoparticles containing this compound involves studying the effect of various experimental parameters on the characteristics of the resulting nanoparticles. researchgate.netchem-soc.si Parameters such as sonication power, the ratio of this compound to polymer, the type and concentration of the emulsifier, and the type of polymer used have been investigated. researchgate.netchem-soc.sinih.gov These factors influence the content of the encapsulated contrast agent, as well as the particle size and morphology of the nanoparticles. chem-soc.si Achieving a good morphology of spherical polymer nanoparticles with entrapped this compound has been a focus of formulation studies. researchgate.netchem-soc.sinih.gov
Utilization as a Research Tool in Biological Systems.
Beyond its potential in medical imaging, this compound has also been utilized as a research tool in biological systems. It has been described as a potent thyroid disrupting chemical and has been used in in vitro assays to investigate deiodinase activity in human hepatic microsomes. fishersci.nlfishersci.nosigmaaldrich.comscbt.com Additionally, this compound is an orally active and potent inhibitor of leukotriene B4 (LTB4) synthesis. medchemexpress.com Research has also indicated that this compound can induce apoptosis in mouse blastocysts and impair the quality of pre-implantation mouse embryos in a dose-dependent manner in in vitro exposure models. medchemexpress.com This embryotoxicity is associated with a decline in both total and trophectoderm cell numbers and an increase in apoptotic cells. medchemexpress.com High doses of this compound have also been shown to induce oxidative stress in mouse pre-implantation embryos. medchemexpress.com
Theoretical and Spectroscopic Investigations of 2,4,6 Triiodophenol
Vibrational Spectra Analysis of 2,4,6-Triiodophenol
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and dynamics of compounds by probing their vibrational modes. Analysis of the vibrational spectra of this compound allows for the identification of functional groups and the study of bond vibrations within the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound involves the absorption of infrared radiation by the molecule, leading to transitions between vibrational energy levels. The resulting spectrum shows characteristic absorption bands at specific wavenumbers, corresponding to different vibrational modes. Studies have reported FTIR and ATR-IR spectra for this compound nih.gov. These spectra are typically obtained using techniques such as KBr wafers or ATR-Neat methods nih.gov. Analysis of the IR spectrum helps in confirming the presence of key functional groups, such as the O-H stretching vibration of the hydroxyl group and C-H stretching and bending vibrations of the aromatic ring, as well as vibrations associated with the C-I bonds.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that involves the inelastic scattering of light by molecules. The Raman spectrum of this compound exhibits peaks at frequency shifts characteristic of the molecule's vibrational modes. FT-Raman spectra of this compound have been recorded, providing additional information about its vibrational properties nih.gov. Raman active modes often involve vibrations that cause a change in the molecule's polarizability, such as symmetric stretching vibrations of the aromatic ring and vibrations of the heavy iodine atoms.
Assignment of Normal Modes of Vibration
The assignment of normal modes of vibration for this compound involves correlating the experimentally observed bands in the IR and Raman spectra with theoretically calculated vibrational frequencies. This process often utilizes computational methods, such as Density Functional Theory (DFT), to predict the vibrational modes and their corresponding intensities or Raman activities researchgate.net. By comparing the calculated and experimental spectra, specific vibrational bands can be assigned to particular molecular motions, such as ring stretching, C-I stretching, O-H bending, and in-plane and out-of-plane deformations of the aromatic ring. This detailed assignment provides a comprehensive understanding of how different parts of the molecule vibrate.
Molecular Dynamics and Conformational Studies
Molecular dynamics and conformational studies of this compound focus on understanding its flexibility, preferred spatial arrangements, and how it behaves in different environments.
Torsional Barrier of the Hydroxyl Group Rotation
The hydroxyl group in phenols can undergo rotation around the C-O bond. The energy barrier associated with this rotation, known as the torsional barrier, influences the conformational flexibility of the molecule. Studies on phenolic compounds, including halogenated derivatives, have investigated the factors affecting this barrier, such as intramolecular interactions and the nature and position of substituents on the aromatic ring acs.orgresearchgate.net. While specific detailed data on the torsional barrier for this compound were not extensively found in the immediate search results, research on similar halogenated phenols suggests that steric hindrance from the bulky iodine atoms at the ortho positions and potential intramolecular interactions involving the hydroxyl group and iodine atoms would play a significant role in determining the torsional barrier for the rotation of the -OH group researchgate.net. Theoretical calculations are often employed to determine these energy barriers by mapping the potential energy surface as a function of the torsional angle.
Investigation of Self-Association Properties in Solution
Phenols, including substituted phenols, can undergo self-association in solution through hydrogen bonding involving the hydroxyl group. The extent and nature of this self-association are influenced by factors such as the solvent polarity and the presence of substituents on the aromatic ring. Studies using techniques like IR spectroscopy and dielectric measurements have been employed to investigate the self-association of phenols in various solvents researchgate.net. For this compound, the presence of the three bulky iodine atoms is expected to sterically hinder self-association through intermolecular hydrogen bonding compared to less substituted phenols. However, the potential for weak interactions or different modes of association in specific solvents could still be a subject of investigation. Research on the complexation of this compound with amines in various solvents has been conducted, highlighting the influence of the solvent on complexation and proton transfer equilibria, which are related to intermolecular interactions in solution researchgate.net. These studies often examine the formation of different adducts (e.g., 1:1 and 2:1 phenol (B47542):amine) and their stability, providing indirect information about the self-association tendencies of the phenol itself in the absence of the amine. researchgate.net
Computational Chemistry Approaches for Structure-Activity Relationships
Computational chemistry provides valuable tools for exploring the relationship between the molecular structure of compounds and their biological activity or physicochemical properties. These in silico methods offer faster, more economical, and environmentally friendly alternatives compared to traditional experimental approaches for lead identification and optimization. fishersci.nl
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical modeling approaches used to correlate structural descriptors of compounds with their observed activities or properties. nih.goveasychem.org These studies are based on the principle that a molecule's chemical reactivity and physical properties are intrinsically linked to its structure. epa.gov QSAR and QSPR models can be developed using various theoretical structural parameters and regression methodologies to create predictive models for phenolic compounds. nih.gov
For a series of phenol derivatives, including this compound (also known as Bobel-241 or AM-24), QSAR and QSPR studies have been conducted to investigate various activities. wikipedia.orgfishersci.se These studies often involve using molecular descriptors, such as 3D MoRSE descriptors and RDF descriptors, to build models that predict activity or properties. wikipedia.orgfishersci.se For instance, models for predicting activities like 5-LOX and COX inhibition have been developed using specific descriptors. wikipedia.orgfishersci.se The statistical validity and predictive power of these models are assessed using parameters like correlation coefficient (r), coefficient of determination (r²), and Standard Error. wikipedia.org
QSAR models have also been applied to predict reaction rate constants of organic compounds, including halophenolic disinfection byproducts like this compound, in water. epa.govfishersci.ca A QSAR model predicting the phototransformation rate constants of 21 halophenolic DBPs in seawater utilized physicochemical descriptors such as Gibbs free energy of formation (ΔGf⁰), logarithm of molecular weight (log MW), and acidity constant (pKa). fishersci.ca
Prediction of Antiproliferative Activity of Phenol Derivatives
The antiproliferative activity of phenol derivatives against various cancer cell lines, including leukemia cells, has been a subject of QSAR investigations. nih.govwikipedia.orgfishersci.se this compound has been noted for its potent cytotoxic activity against several leukemia cell lines and its ability to induce caspase-independent mitochondrial cell death. wikipedia.orgfishersci.se
QSAR studies have aimed to predict this antiproliferative activity by correlating it with molecular descriptors. nih.govwikipedia.orgfishersci.se For example, studies predicting the antiproliferative activity of phenol derivatives on leukemia cell lines have employed descriptors such as Mor20e, Mor04m, and RDF045m. wikipedia.orgfishersci.se These studies seek to establish quantitative relationships that can help in predicting the activity of new or untested phenol derivatives. nih.gov
Theoretical Calculations for Physicochemical Parameters in Immunoassay Recognition
Theoretical calculations are valuable for clarifying which physicochemical parameters influence the recognition patterns observed in immunoassays for various compounds, including halogenated phenols like this compound, 2,4,6-tribromophenol (B41969), and 2,4,6-trifluorophenol. wikipedia.orgfishersci.fifishersci.cafishersci.canih.gov
In the context of developing immunoassays for biological monitoring of chlorophenols, theoretical calculations have been performed on a range of halogenated phenols to understand their cross-reactivity. fishersci.fifishersci.cafishersci.ca These calculations aim to explain why an immunoassay developed for one halogenated phenol might show significant recognition of other related compounds, such as brominated phenols being recognized more strongly than chlorinated analogues in some cases. fishersci.fifishersci.cafishersci.ca By performing theoretical calculations, researchers can gain insight into the molecular features and properties that govern the binding interaction between the analyte and the antibody, thereby helping to explain the observed recognition patterns. wikipedia.orgfishersci.fifishersci.cafishersci.canih.gov
Future Research Directions and Translational Perspectives for 2,4,6 Triiodophenol
Emerging Applications in Therapeutic Development
Recent research indicates potential therapeutic applications for 2,4,6-triiodophenol, particularly in the context of cancer treatment. Studies have investigated novel triiodophenol derivatives, including Bobel-24 (this compound), for their activities as putative antileukemic agents. aacrjournals.org These compounds have shown antiproliferative activity in various leukemia cell lines, such as K562, Raji, HL-60, and Molt4, with cytotoxic IC50 values ranging between 14 and 50 µmol/L. aacrjournals.org Notably, Bobel-24 and its derivatives have been observed to induce caspase-independent cell death in certain leukemia and pancreatic carcinoma cell lines. aacrjournals.orgresearchgate.net This mechanism, which involves mitochondrial permeabilization and MYC down-regulation, may offer a way to overcome resistance to apoptosis often observed in cancer cells. aacrjournals.orgresearchgate.net
Further research has explored the potential of this compound as an anti-inflammatory and analgesic agent, particularly for parenteral administration in both human and veterinary medicine. google.com Early work suggested effects on vascular dynamics and cerebral circulation in patients with cerebral vascular insufficiency, as well as on ventricular function in individuals with certain heart conditions. google.com
Further Elucidation of Toxicological Mechanisms
Understanding the toxicological mechanisms of this compound remains a critical area of research. TIP is recognized as a potent thyroid-disrupting chemical. fishersci.nlsigmaaldrich.com Studies in Xenopus laevis have demonstrated that this compound at micromolar concentrations can directly affect the binding of triiodothyronine (T3) to thyroid hormone receptors (xTR) and transthyretin (xTTR), exerting T3 antagonist activity. oup.com The relative affinity of xTTR for this compound was found to be ten times less than that for T3. oup.com
Comparative studies on halophenolic disinfection byproducts, including TIP, have investigated their cytotoxicity, endocrine-disrupting effects, and induction of oxidative stress in human cells. nih.gov Research indicates that among halophenolic DBPs with substitutions at the same sites, iodophenols, including TIP, exhibit higher toxicity compared to bromophenols and chlorophenols. nih.gov this compound has shown significant endocrine-disrupting effects at sublethal concentrations, exhibiting a notable estradiol (B170435) equivalent factor (EEF). nih.gov Furthermore, TIP has been shown to significantly increase levels of reactive oxygen species (ROS) or 8-hydroxydeoxyguanosine (8-OHdG) in HepG2 cells. nih.gov Transcriptome analysis has revealed that TIP exposure can lead to distinct changes in gene expression, with differentially expressed genes involved in antioxidant, immune, and endocrine-associated systems. nih.gov The MAPK signaling pathway appears to play a vital role in regulating the biological response after exposure to halophenolic DBPs like TIP. nih.gov
Research using mouse blastoid and pre-implantation embryo models has also investigated the embryotoxicity of this compound. researchgate.net While TIP exposure did not impair the final blastocyst formation rates based on morphological features, it caused slight cell apoptosis and induced an ICM cell bias in cell fate decision, suggesting abnormal developmental potential. researchgate.net
Environmental Risk Assessment and Remediation Strategies
This compound is known to be an iodinated disinfection byproduct formed during the chlorination of sewage effluents and has been detected in surface water. fishersci.nlnii.ac.jpthermofisher.com Its presence in aquatic environments raises concerns regarding ecological risk. researchgate.net Studies assessing the aquatic ecological risk of wastewater-derived halogenated phenolic disinfection byproducts have indicated that while high toxic phenolic DBPs like 2,4,6-trihalophenols may exhibit low ecological risk due to low environmental concentrations, this risk could increase with higher environmental concentrations. researchgate.net The half lethal concentration (LC50) values for 2,4,6-trihalophenols have been reported to range from 1 to 10 mg/L in aquatic toxicity tests. researchgate.net Crustaceans and fish have shown higher sensitivity compared to algae for most tested compounds. researchgate.net
Research is also focusing on remediation strategies for iodophenols in aquatic environments. Studies have shown that ferrate(VI) can oxidize iodophenols, including this compound, transforming total organic iodine into stable and nontoxic iodate (B108269). acs.org This suggests potential avenues for the removal of TIP from contaminated water sources.
Advanced Materials Science Incorporating this compound
The unique chemical structure of this compound, particularly the presence of iodine atoms, makes it of interest in advanced materials science. Triiodobenzene derivatives are known contrast agents used in medical imaging. researchgate.net Research has explored the encapsulation of this compound within polymer nanoparticles as a potential contrast medium for medical imaging, aiming to enhance the contrast of cancer tissues. researchgate.net Experiments have involved synthesizing spherical nanoparticles using various polymers like PLA, PLGA, PLA-TPGS, PLGA-TPGS, and TPGS-FOL, and encapsulating TIP using an oil-in-water single-emulsion technique. researchgate.net While good morphology of polymer nanoparticles with entrapped TIP has been achieved, the encapsulated iodine content has ranged from 5 to 26%. researchgate.net
Biomarker Potential for Human Health Monitoring
The detection of this compound in environmental samples and its known biological activity suggest a potential for its use as a biomarker for human exposure to certain environmental contaminants. While 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) is more widely accepted as a biological marker for monitoring chlorophenol exposure, research has explored the development of immunoassays for detecting halogenated phenols in urine as potential indicators of occupational exposure. researchgate.netacs.org Theoretical calculations involving this compound have been performed to understand the recognition patterns of antibodies developed for such assays, aiming to clarify which physicochemical parameters influence their selectivity towards different halogenated phenols. researchgate.netacs.org Further research is needed to establish the utility of this compound itself as a direct biomarker for specific exposures or health effects.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,4,6-triiodophenol, and how do they influence experimental handling?
- Answer : this compound is a white crystalline solid with a melting point of 157–159°C, density of 3.062 g/cm³, and solubility in anhydrous ethanol, hydrochloric acid, and iodides. It is poorly soluble in cold water and decomposes slowly in hot water . Due to its light sensitivity, experimental protocols require storage in amber vials and avoidance of aqueous solutions under prolonged heat . For solubility-dependent assays (e.g., cell culture), pre-dissolution in dimethyl sulfoxide (DMSO) followed by dilution in buffered media is recommended to minimize decomposition.
Q. How is this compound quantified in biological matrices, and what validation steps are critical?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is a validated method for quantification. A protocol involves liquid-liquid extraction using ethyl acetate, with 2,6-diiodo-4-methylphenol as an internal standard. Separation is achieved using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Method validation must include recovery efficiency (>85%), linearity (R² > 0.99), and limits of detection (LOD < 0.1 µg/mL) . Cross-reactivity with iodinated metabolites (e.g., diiodohydroquinone) should be assessed via mass spectrometry .
Advanced Research Questions
Q. What mechanisms underlie this compound’s induction of caspase-independent cell death in cancer models?
- Answer : In pancreatic and leukemia cell lines, this compound triggers mitochondrial membrane depolarization via reactive oxygen species (ROS) accumulation, bypassing apoptotic pathways. Key experiments involve JC-1 staining for mitochondrial potential and ROS scavengers (e.g., N-acetylcysteine) to confirm mechanism. Transcriptomic analysis reveals downregulation of anti-oxidant genes (e.g., SOD1, GPX4), supporting oxidative stress as a primary driver .
Q. How does phototransformation in seawater alter the environmental persistence and toxicity of this compound?
- Answer : Simulated sunlight in seawater induces photonucleophilic substitution, replacing iodine atoms with hydroxyl, chloride, or bromide ions. Major products include diiodohydroquinone (m/z 361) and halogenated derivatives (e.g., bromodiiodophenol, m/z 423/425). Half-life under light exposure is 40–600 h, depending on latitude and season. Post-transformation toxicity assays using marine algae (e.g., Skeletonema costatum) show reduced EC50 values, suggesting degradation mitigates ecological risk .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies in anti-parasitic efficacy (e.g., 99.6% inhibition in Cryptosporidium vs. variable results in other protozoa) may arise from purity variations (97% vs. ≥98% HPLC-grade) or assay conditions. Mitigation strategies:
- Purity validation : Use nuclear magnetic resonance (NMR) to confirm absence of iodinated byproducts .
- Standardized assays : Replicate experiments in defined media (e.g., RPMI-1640 with 10% FBS) to control for serum-derived interference .
Q. What experimental designs are optimal for studying this compound’s thyroid hormone disruption?
- Answer : In vitro models using human liver microsomes or transfected HEK293 cells expressing thyroid hormone receptors (TRα/β) are recommended. Key endpoints:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
